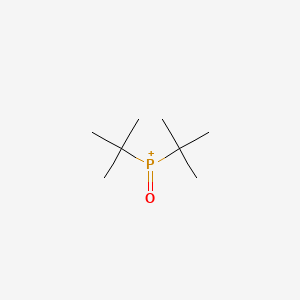

Di-tert-Butylphosphine oxide

Übersicht

Beschreibung

Di-tert-Butylphosphine oxide is an organophosphorus compound with the molecular formula C8H19OP. It is a phosphine oxide characterized by the presence of two tert-butyl groups attached to the phosphorus atom. This compound is widely used in various chemical reactions and serves as a ligand in coordination chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Di-tert-Butylphosphine oxide can be synthesized through the air oxidation of di-tert-butylphosphine. The reaction involves exposing di-tert-butylphosphine to atmospheric oxygen, resulting in the formation of this compound . Another method involves the use of organometallic reagents such as Grignard reagents, which react with chlorophosphines to produce the desired phosphine oxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.

Analyse Chemischer Reaktionen

Halogenation with Carbon Tetrachloride

DTBPO undergoes efficient chlorination under flow chemistry conditions, yielding high-purity phosphine chlorides. This reaction is notable for its enantioselectivity when using chiral precursors:

| Condition | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Batch (traditional) | DCM | 40 | 240 | 9 | N/A |

| Flow reactor | Toluene | 100 | 25 | ≥99 | 96 |

-

Mechanism :

Acylation with Benzoyl Chloride

In the presence of butyllithium, DTBPO forms acylated derivatives through nucleophilic substitution:

Reaction :

-

Key Observations :

Hydrolysis and Stability

DTBPO is resistant to hydrolysis under alkaline conditions, unlike less hindered phosphine oxides:

| Condition | Result | Reference |

|---|---|---|

| Aqueous NaOH (1 M) | No observable degradation after 24 h | |

| Acidic hydrolysis (HCl) | Partial decomposition to phosphinic acid |

-

Structural Insight :

Radical-Mediated Cross-Coupling

DTBPO participates in electrochemical oxidative coupling with indoles, facilitated by iodide radicals:

Reaction Pathway :

-

Anodic oxidation :

-

Radical generation :

-

-intermediate

-

Indole oxidation produces nitrogen-centered radicals.

-

Resistance to Quaternization

DTBPO demonstrates remarkable stability against quaternization, unlike smaller phosphine oxides:

| Reagent | Result | Reference |

|---|---|---|

| Methyl iodide | No quaternary phosphonium salt formed | |

| Benzyl chloride | Requires >100°C for trace product |

Wissenschaftliche Forschungsanwendungen

Catalysis

DTBPO serves as a powerful ligand in palladium-catalyzed reactions, particularly in:

- Heck Coupling Reactions : DTBPO facilitates the arylation of alkenes, yielding diverse organic compounds, including pharmaceutical intermediates and functional materials. High yields and excellent regioselectivity have been reported using DTBPO-based catalysis.

- Carbonylation Reactions : It acts as a bidentate ligand in palladium-catalyzed carbonylation processes, enhancing reaction efficiency and product selectivity .

Coordination Chemistry

DTBPO's ability to form stable complexes with transition metals enhances its utility in various coordination chemistry applications. It can influence the reactivity of other functional groups through coordination interactions, making it valuable for designing tailored ligands for specific metal complexes.

CO2 Reduction Studies

Recent studies have explored the role of DTBPO in CO2 reduction processes using aluminum hydride derivatives. It participates in the formation of frustrated Lewis pairs (FLPs), which are crucial for lowering activation barriers in CO2 reduction pathways . This application highlights its potential in sustainable chemistry and energy conversion technologies.

Microreactor-Assisted Synthesis

A study demonstrated that using microreactor technology significantly improved reaction efficiency for synthesizing phosphine oxides, including DTBPO derivatives. The optimized conditions achieved high conversions within shorter reaction times compared to traditional batch methods .

Flow Chemistry Applications

Research involving flow chemistry has shown that DTBPO can facilitate quantitative conversions under mild conditions when used as a reagent for halogenation reactions. This method demonstrated enhanced yields and reduced reaction times compared to conventional batch processes .

Wirkmechanismus

The mechanism of action of di-tert-butylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the metal center. The phosphorus atom in the compound can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tri-tert-butylphosphine: Another phosphine with three tert-butyl groups attached to the phosphorus atom.

Di-tert-butylchlorophosphine: A chlorophosphine with two tert-butyl groups.

Diphenylphosphine oxide: A phosphine oxide with two phenyl groups instead of tert-butyl groups.

Uniqueness

Di-tert-Butylphosphine oxide is unique due to its specific steric and electronic properties imparted by the tert-butyl groups. These properties make it particularly effective as a ligand in various catalytic processes, offering advantages in terms of reactivity and selectivity compared to other similar compounds.

Biologische Aktivität

Di-tert-butylphosphine oxide (DTBPO) is an organophosphorus compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of DTBPO, including its synthesis, mechanisms of action, and various applications in biomedical research.

Chemical Structure and Synthesis

DTBPO has the molecular formula CHO, characterized by two tert-butyl groups attached to a phosphorus atom, which is also bonded to an oxygen atom. The synthesis typically involves the oxidation of di-tert-butylphosphine using various oxidizing agents, resulting in high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phosphine oxides, including DTBPO. Research indicates that certain aziridine phosphine oxides exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (human cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells. The half-maximal inhibitory concentration (IC) values for these compounds were determined, showcasing their ability to inhibit cell viability effectively .

Table 1: IC Values of Aziridine Phosphine Oxides

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5 | HeLa | 25 |

| 7 | HeLa | 30 |

| 5 | Ishikawa | 20 |

| 7 | Ishikawa | 35 |

The mechanism underlying this activity includes cell cycle arrest, particularly in the S phase, leading to increased levels of reactive oxygen species (ROS), which can induce apoptosis .

- Cell Cycle Arrest : Both DTBPO and its derivatives have been shown to disrupt the cell cycle. The analysis indicated a significant increase in cells in the sub-G1 phase, indicative of apoptosis, alongside a reduction in G1 phase cells .

- Reactive Oxygen Species Production : Treatment with DTBPO resulted in elevated ROS levels, contributing to oxidative stress and subsequent DNA damage. This oxidative stress is a critical factor in its anticancer activity, as it can lead to replication fork stalling and cell cycle arrest .

- Antibacterial Activity : Initial assessments also explored the antibacterial properties of DTBPO derivatives against various bacterial strains. While results showed moderate efficacy, further investigation is necessary to fully understand their potential in antimicrobial applications .

Study on Anticancer Activity

A study published in PMC investigated the biological effects of aziridine phosphine oxides, including DTBPO derivatives. The study utilized MTT assays to assess cell viability and flow cytometry for cell cycle analysis. Results demonstrated that compound 5 significantly increased ROS levels compared to untreated controls, correlating with its antiproliferative effects on HeLa cells .

Research on Metal Complexes

Another area of research involves the interaction of DTBPO with metal ions. Studies have shown that DTBPO can form stable complexes with transition metals, enhancing its utility in catalysis and possibly influencing biological pathways through metal-mediated mechanisms .

Eigenschaften

IUPAC Name |

ditert-butyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OP/c1-7(2,3)10(9)8(4,5)6/h1-6H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSIRURWBGEHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[P+](=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987971 | |

| Record name | Di-tert-butyl(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-19-5 | |

| Record name | Bis(1,1-dimethylethyl)phosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-TERT-BUTYLPHOSPHINE OXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.